Kinetic Superiority: 2,4-DHBA Inhibits Glutathione Reductase Much More Rapidly Than BCNU
In a head-to-head comparison, 2,4-dihydroxybenzylamine (2,4-DHBA) inhibited glutathione reductase much more rapidly than the classical nitrosourea inhibitor 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). Both compounds required NADPH as a co-factor for inhibition [1].
| Evidence Dimension | Rate of enzyme inhibition |
|---|---|
| Target Compound Data | 2,4-DHBA: Inhibition occurred much more rapidly |
| Comparator Or Baseline | BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea): Slower inhibition |
| Quantified Difference | Qualitative kinetic advantage (much more rapid) as reported in original publication; no IC50 values were provided in the primary study. |
| Conditions | In vitro glutathione reductase assay with NADPH co-factor; Biochemical Pharmacology 1991 study |
Why This Matters
Faster enzyme inhibition kinetics can translate to more immediate and robust glutathione depletion in cellular models, making 2,4-DHBA the preferred choice for time-sensitive oxidative stress experiments.
- [1] FitzGerald, G. B., Bauman, C., Hussoin, M. S., & Wick, M. M. (1991). 2,4-Dihydroxybenzylamine: a specific inhibitor of glutathione reductase. Biochemical Pharmacology, 41(2), 185–190. View Source
